2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

Description

Chemical Nomenclature and Identification Parameters

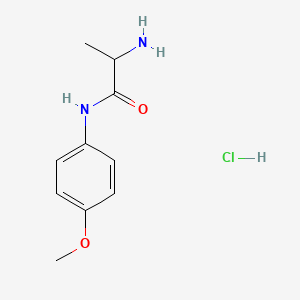

2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride represents a precisely defined chemical entity with comprehensive identification parameters established through multiple chemical databases. The compound bears the Chemical Abstracts Service registry number 1236256-54-4, providing unambiguous identification within global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately reflects its structural composition and salt formation.

The molecular formula C₁₀H₁₅ClN₂O₂ indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 230.69 grams per mole. This molecular composition encompasses the propanamide backbone, the methoxyphenyl substituent, and the hydrochloride salt component. The PubChem Compound Identifier 56832264 serves as a digital fingerprint for this compound within the National Center for Biotechnology Information chemical database system.

Structural identification parameters include the Simplified Molecular-Input Line-Entry System notation CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl, which provides a machine-readable representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H offers standardized structural encoding recognized across international chemical databases. These identification parameters collectively establish a comprehensive framework for unambiguous compound recognition and retrieval from scientific literature and chemical databases.

Historical Context and Development Timeline

The development of this compound emerges from the broader historical evolution of amino acid derivative chemistry, which has its roots in nineteenth-century organic chemistry and protein research. The compound represents a convergence of several important chemical development streams, including the advancement of amino acid synthesis methodologies and the exploration of aromatic amide derivatives for pharmaceutical applications. Database records indicate the compound's formal chemical registration occurred in the early twenty-first century, with initial documentation appearing in 2012 within major chemical databases.

The historical development of amino acid derivatives traces back to fundamental work on protein hydrolysis and amino acid isolation, where researchers first identified the basic structural motifs that would later inspire synthetic derivatives. The specific combination of alanine-derived structures with methoxyphenyl groups reflects advances in selective synthetic methodologies that became available during the latter half of the twentieth century. These methodological developments enabled chemists to construct complex amino acid derivatives with precise substitution patterns and stereochemical control.

The emergence of this particular compound within chemical literature coincides with increased interest in amino acid derivatives as pharmaceutical building blocks and synthetic intermediates. Research databases show consistent updates and modifications to the compound's documentation, with the most recent database entries reflecting ongoing refinements in structural characterization and analytical methods. This timeline indicates sustained scientific interest and continued relevance within contemporary chemical research, particularly in areas requiring precise structural control and defined stereochemical properties.

Position within Amino Acid Derivative Research

This compound occupies a distinctive position within the expansive field of amino acid derivative research, serving as both a representative example of synthetic amino acid chemistry and a specific tool for targeted applications. The compound belongs to the alpha amino acid amide family, which encompasses amide derivatives of alpha amino acids that have gained prominence in pharmaceutical and biochemical research. This classification positions the compound within a research domain that bridges fundamental amino acid chemistry with applied pharmaceutical sciences.

The amino acid research field has historically focused on the twenty encoded amino acids that serve as protein building blocks, but has expanded significantly to include synthetic derivatives that offer enhanced properties or novel functionalities. Within this expanded framework, this compound represents an example of strategic modification where the natural alanine structure has been derivatized through N-acylation with a methoxy-substituted aromatic group. This modification strategy reflects broader trends in amino acid derivative research toward creating compounds with enhanced stability, altered solubility properties, or specific biological activities.

Contemporary amino acid derivative research increasingly emphasizes the development of compounds that can serve multiple functions, including roles as synthetic intermediates, pharmaceutical precursors, and research tools for mechanistic studies. The structural features of this compound align with these research priorities through its combination of a simple amino acid backbone with an aromatic substituent that can participate in various chemical interactions. Database analysis reveals that this compound exists alongside numerous related structures, including stereoisomeric variants and analogous derivatives with different aromatic substitution patterns.

Structural Classification in Propanamide Chemistry

The structural classification of this compound within propanamide chemistry reveals its membership in a well-defined chemical family characterized by specific structural motifs and reactivity patterns. Propanamides represent a fundamental class of three-carbon carboxamides that serve as essential building blocks in organic synthesis and pharmaceutical chemistry. The compound under analysis exemplifies the alpha-amino substituted subclass of propanamides, where the presence of an amino group at the alpha position creates distinctive chemical and biological properties.

Within propanamide structural classification systems, this compound demonstrates the characteristic features of N-aryl propanamides, where an aromatic group is attached to the amide nitrogen. The 4-methoxyphenyl substituent places this compound within the methoxy-substituted aromatic propanamide category, which exhibits specific electronic and steric properties due to the electron-donating nature of the methoxy group. This substitution pattern influences both the chemical reactivity and the physical properties of the compound, contributing to its utility in synthetic applications.

The hydrochloride salt formation represents an additional layer of structural classification, positioning this compound within the broader category of amino acid derivative salts. Salt formation typically enhances solubility characteristics and provides improved stability for storage and handling, making hydrochloride salts particularly common in pharmaceutical and research applications. The classification framework also recognizes the compound's relationship to related structures, including the non-salt form and stereoisomeric variants that share the same connectivity but differ in three-dimensional arrangement.

Comparative structural analysis within propanamide chemistry reveals that this compound shares fundamental features with other amino acid-derived propanamides while maintaining distinctive characteristics through its specific substitution pattern. Related compounds in chemical databases include variants with different aromatic substituents and alternative salt forms, creating a family of structurally related compounds that collectively demonstrate the versatility of the propanamide scaffold.

Research Significance in Chemical Sciences

The research significance of this compound within chemical sciences stems from its utility as both a synthetic intermediate and a model compound for understanding structure-activity relationships in amino acid derivatives. Chemical databases document consistent research interest in this compound, evidenced by its inclusion in multiple chemical collections and its appearance in synthetic chemistry literature. The compound's significance extends across several research domains, including medicinal chemistry, synthetic methodology development, and fundamental studies of amino acid derivative properties.

In synthetic chemistry research, the compound serves as an example of successful amino acid derivatization strategies that maintain the essential structural features of natural amino acids while introducing functional modifications. Research applications include its use as a building block for the construction of more complex molecular architectures, particularly in contexts requiring precise stereochemical control and defined substitution patterns. The synthetic accessibility of this compound, combined with its well-characterized properties, makes it valuable for method development and optimization studies in amino acid chemistry.

The research significance also encompasses the compound's role in advancing understanding of amino acid derivative chemistry through systematic studies of structure-property relationships. Scientific literature indicates that compounds with similar structural features have been investigated for various applications, suggesting that this compound contributes to broader research efforts in amino acid derivative development. Database analysis reveals ongoing research interest, with recent entries and updates indicating continued relevance in contemporary chemical research.

Furthermore, the compound's well-defined structural parameters and comprehensive characterization data make it valuable for computational chemistry studies and theoretical investigations of amino acid derivative properties. Research applications in this area include molecular modeling studies, conformational analysis, and investigations of intermolecular interactions. The availability of detailed structural data facilitates these computational approaches and contributes to the development of predictive models for amino acid derivative behavior.

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVRKDGGQULUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236256-54-4 | |

| Record name | Propanamide, 2-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, a derivative of phenylalanine, has garnered attention in recent years for its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H14N2O2·HCl

- Molecular Weight : 232.69 g/mol

- CAS Number : 28208630

The compound features an amino group, a methoxy group on the phenyl ring, and a propanamide structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated that:

- The compound demonstrated cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents.

- It was more effective against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action mechanism.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity was measured using the DPPH radical scavenging method. The compound exhibited a scavenging effect comparable to that of ascorbic acid:

- DPPH Scavenging Activity : 78% at 100 µM concentration.

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Efficacy Study :

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride serves as a valuable building block. It is utilized in:

- Synthesis of Derivatives: The compound can be modified to create various derivatives with potential enhanced properties.

- Reagent in Reactions: It participates in chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Amino group can be oxidized to form nitro derivatives. |

| Reduction | Can be reduced to yield corresponding amines. |

| Substitution | The methoxy group can be substituted with other functional groups. |

Biology

The compound has been studied for its interactions with biological systems:

- Enzyme Interactions: It is employed in studies examining enzyme inhibition or activation.

- Protein Modifications: Investigated for its role in modifying protein structures.

Biological Activities:

Medicine

Research indicates potential therapeutic applications:

- Anti-inflammatory Properties: The compound may inhibit enzymes involved in inflammatory pathways.

- Anticancer Research: Its cytotoxic effects on specific cancer cells suggest it could lead to the development of new anticancer agents.

Case Studies

Several studies have documented the efficacy of this compound:

- Antioxidant and Anticancer Study : A study published in MDPI demonstrated that derivatives showed enhanced antioxidant and anticancer activities compared to standard drugs .

- Antimicrobial Study : Research highlighted the synthesis of related compounds that exhibited promising antibacterial and antifungal properties against multiple microbial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacological Insights

- Electronic Effects: The methoxy group in the target compound donates electron density via resonance, increasing solubility in aqueous media compared to nitro (–NO₂) or halogenated analogs . Fluorinated derivatives (e.g., C62, ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation . Nitro-substituted analogs () are more reactive in electrophilic substitution reactions, making them useful intermediates in synthesis .

Lipophilicity and Bioavailability :

Crystallinity and Stability :

- 3-Chloro-N-(4-methoxyphenyl)propanamide () demonstrates strong hydrogen bonding via C=O and N–H groups, stabilizing its crystalline lattice. This property is critical for formulation stability .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling an amine-containing precursor (e.g., 4-methoxyaniline) with a propanamide derivative under nucleophilic acyl substitution conditions. Key steps include:

- Using a base like triethylamine to neutralize HCl byproducts in dichloromethane under reflux .

- Optimizing reaction efficiency by employing continuous flow processes for improved yield and purity control in industrial-scale syntheses .

- Crystallization from dichloromethane to obtain high-purity crystals, as demonstrated in analogous amide syntheses .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities under gradient elution conditions .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and propanamide backbone (δ ~2.2–2.6 ppm for CH₂) .

- X-ray Crystallography: Resolves bond lengths and angles, critical for verifying resonance effects in the amide group (e.g., C=O bond length ~1.23 Å) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Storage Recommendations: Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the amide bond .

- Stability Tests: Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze using HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

- Parameter Optimization: Systematically vary solvent polarity (e.g., dichloromethane vs. THF), temperature (±10°C from reflux), and stoichiometry to identify critical factors .

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor intermediate formation in real time, enabling rapid adjustments .

- Statistical Design of Experiments (DoE): Apply factorial design to isolate variables affecting yield, such as base concentration or mixing efficiency .

Q. What crystallographic insights explain the compound’s hydrogen-bonding network and its impact on solid-state properties?

Methodological Answer:

- Hydrogen-Bond Analysis: X-ray diffraction reveals N–H···O and C–H···O interactions, forming homodromic chains along the crystallographic a-axis. These bonds stabilize the crystal lattice, with interchain distances of ~4.8 Å .

- Thermal Stability Correlation: Differential Scanning Calorimetry (DSC) links melting points to hydrogen-bond density; stronger networks correlate with higher thermal stability .

Q. What mechanistic hypotheses explain the compound’s potential role in modulating biological targets?

Methodological Answer:

- Receptor-Ligand Interactions: The amino group forms hydrogen bonds with active-site residues (e.g., serine or aspartate in enzymes), while the methoxyphenyl moiety enhances hydrophobic binding to pocket residues .

- Enzyme Inhibition Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (e.g., IC₅₀ values) for targets like kinases or GPCRs .

- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or proteins to predict bioavailability and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.